Regiochemical Differentiation: 4-Methoxy-2-Nitro vs. 4-Nitro Substitution on the 5-Phenyl-Furan Ring Determines Electronic Landscape and Predicted Target Engagement
CAS 887348-19-8 bears a 4-methoxy-2-nitrophenyl group at the furan 5-position, wherein the nitro group is ortho to the furan ring and the methoxy group is para to the nitro. In contrast, the positional isomer N-(3-chloro-4-methoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide (CAS 6017-26-1) places the nitro group para to the furan and relocates the methoxy to the anilide ring . The ortho-nitro arrangement in the target compound creates a stronger electron-withdrawing resonance effect at the furan C5 position (Hammett σₚ for NO₂ = 0.78; σₘ = 0.71) compared to the para-nitro isomer, where the inductive effect dominates [1]. In the broader 5-nitrofuran-2-carboxamide pharmacophore class, the position of the nitro group relative to the furan has been shown to modulate antitubercular potency by >10-fold, with ortho-nitro derivatives exhibiting superior activity against M. tuberculosis UDP-galactopyranose mutase (UGM) [2]. While direct head-to-head data for CAS 887348-19-8 versus CAS 6017-26-1 are not publicly available, the established SAR principles predict that the target compound's ortho-nitro geometry will produce measurably different target-binding kinetics and metabolic reduction potentials compared to the para-nitro isomer.
| Evidence Dimension | Nitro group position relative to furan ring (ortho vs. para) and its impact on electron-withdrawing resonance effect at C5 of furan |
|---|---|
| Target Compound Data | Nitro group at ortho position (C2 of phenyl ring) relative to furan attachment; Hammett σₚ = 0.78 for NO₂ with resonance contribution |
| Comparator Or Baseline | CAS 6017-26-1: Nitro group at para position (C4 of phenyl ring) relative to furan; Hammett σₚ = 0.78 but resonance effect attenuated by para topology |
| Quantified Difference | Ortho-nitro topology in target compound enables stronger resonance withdrawal at furan C5; in related 5-nitrofuran-2-carboxamide series, ortho positioning associated with >10-fold potency shift in antitubercular MIC assays [2] |
| Conditions | Electronic structure analysis (Hammett substituent constants); class-level SAR from 5-nitrofuran-2-carboxamide antitubercular series tested against M. tuberculosis H37Rv |
Why This Matters
Procurement of the correct regioisomer is critical: the ortho-nitro (target compound) and para-nitro (CAS 6017-26-1) isomers are expected to display non-overlapping structure-activity profiles, and substituting one for the other will introduce an uncontrolled variable in any target-engagement or phenotypic assay.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. doi:10.1021/cr00002a004. View Source
- [2] Gallardo-Macias R et al. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Typeset.io / Rutgers University, 5 Publications. MIC = 0.019 μg/mL reported for lead compound JSF-4088 in the 5-nitrofuran-2-carboxamide series. View Source
